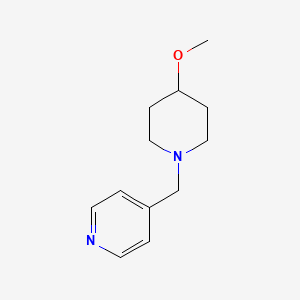

4-((4-Methoxypiperidin-1-yl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

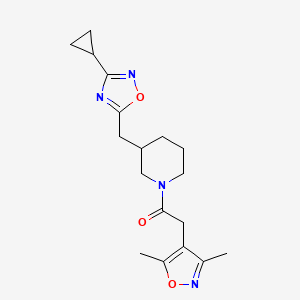

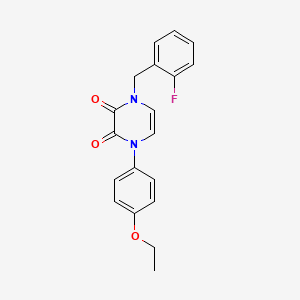

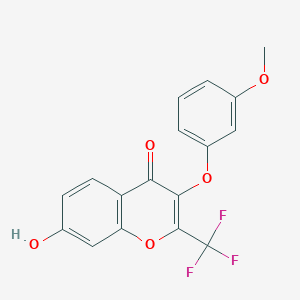

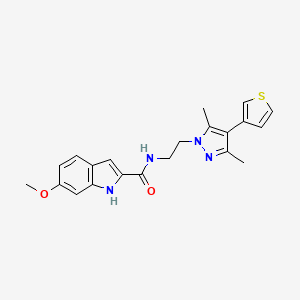

“4-((4-Methoxypiperidin-1-yl)methyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom . It also contains a methoxy group attached to a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . This compound could potentially be used in the synthesis of other heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of two heterocyclic rings. The pyridine ring is planar, while the piperidine ring can adopt a chair conformation . The methoxy group attached to the piperidine ring can introduce steric hindrance, potentially affecting the compound’s reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

Pyridine derivatives, including those related to 4-((4-Methoxypiperidin-1-yl)methyl)pyridine, have been studied for their corrosion inhibition properties. A study by Ansari, Quraishi, and Singh (2015) investigated the effect of pyridine derivatives on mild steel in hydrochloric acid. These compounds demonstrated significant inhibition, suggesting their potential application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Fluorescence and Photophysical Properties

Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-pyridone tautomeric analogs, including methoxypyridine compounds, to study their fluorescence quantum yields. These compounds showed high fluorescence in various solvents, indicating their potential as fluorophores in scientific research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Cation Sensing

Kulatilleke, Silva, and Eliav (2006) reported a compound structurally related to this compound as a fluorescent sensor for detecting cations like Zn2+, Cd2+, and Pb2+ (Kulatilleke, Silva, & Eliav, 2006).

Chemical Reactivity and Synthesis

The synthesis and reactivity of 4-methoxypyridines, including derivatives and analogs of this compound, have been extensively studied. Yi, Chen, Xu, and Ma (2017) explored the conversion of 4-methoxypyridines to N-methyl-4-pyridones, providing insights into the chemical reactivity of these compounds (Yi, Chen, Xu, & Ma, 2017).

Coordination Chemistry and Catalysis

Research on pyridine derivatives, including 4-methoxypyridine, has contributed significantly to the field of coordination chemistry and catalysis. Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their application in biological sensing and unusual thermal and photochemical transitions (Halcrow, 2005).

Propriétés

IUPAC Name |

4-[(4-methoxypiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-8-14(9-5-12)10-11-2-6-13-7-3-11/h2-3,6-7,12H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIXWVWFXWRPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)

![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)

![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)